![molecular formula C14H11F3N4O B2706905 2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole CAS No. 477762-36-0](/img/structure/B2706905.png)
2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole
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Overview
Description
2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole is a compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group and the oxadiazole ring contributes to its distinctive chemical properties, making it a valuable subject of study in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring and the oxadiazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole moiety .
Scientific Research Applications
Anticancer Applications
-
Mechanisms of Action :
- The compound exhibits significant anticancer potential through various mechanisms, including the inhibition of key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC). These interactions can disrupt critical signaling pathways in cancer cells .
- A study highlighted that derivatives of 1,3,4-oxadiazoles can selectively interact with nucleic acids and proteins involved in tumor growth, showcasing their potential as targeted therapies .
-
Case Studies :
- In Vitro Studies : Research has demonstrated that specific derivatives of oxadiazole exhibit potent cytotoxic effects against multiple cancer cell lines. For instance, a derivative was found to inhibit the growth of MCF-7 breast cancer cells significantly more than standard treatments like adriamycin .
- SAR Studies : Structure-activity relationship (SAR) studies have revealed that modifications to the oxadiazole ring can enhance activity against specific cancer types. Compounds with sulfonamide moieties showed high antiproliferative activity across various human cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Various derivatives have demonstrated activity against a range of bacterial and fungal strains, making them candidates for further development as antimicrobial agents. The oxadiazole scaffold's ability to disrupt microbial cell membranes is a key factor in its effectiveness .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, 2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole has shown promise in several other therapeutic areas:
- Anti-inflammatory Effects : Certain derivatives have exhibited significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
- Antioxidant Activity : The compound's ability to scavenge free radicals positions it as a potential candidate for oxidative stress-related conditions.
- Antidiabetic Activity : Some studies suggest that oxadiazole derivatives may influence glucose metabolism and insulin sensitivity.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group and the oxadiazole ring play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-5-[1-methyl-1H-pyrazol-4-yl]-1,3,4-oxadiazole: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
2-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole:
Uniqueness
The presence of
Biological Activity
The compound 2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole (CAS No. 477762-36-0) belongs to the oxadiazole family, known for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H11F3N4O
- Molecular Weight : 308.26 g/mol
- Chemical Structure : Chemical Structure
-
Anticancer Activity :
- The oxadiazole scaffold has shown significant anticancer potential by targeting various enzymes and proteins involved in cancer cell proliferation.
- Mechanisms include:
- Antimicrobial Properties :
Biological Activity Overview
The biological activities attributed to this compound can be summarized as follows:
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The compound demonstrated significant antiproliferative activity against breast and colon cancer cells, with IC50 values indicating potent efficacy compared to standard chemotherapeutics. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspases .
Case Study 2: Antimicrobial Activity
Another research focused on the compound's efficacy against resistant strains of Mycobacterium tuberculosis. The results indicated that modifications in the oxadiazole structure led to enhanced activity against monoresistant strains, suggesting potential as a lead compound for developing new antitubercular agents .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c1-8-3-5-9(6-4-8)12-18-19-13(22-12)10-7-21(2)20-11(10)14(15,16)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZZETTVLWQYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CN(N=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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